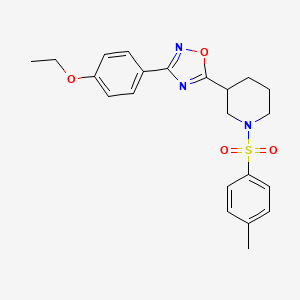
3-(4-Ethoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives, including both 1,2,4- and 1,3,4-oxadiazoles, are recognized for their versatile pharmacological profiles. These compounds are integral in the development of new drugs due to their efficacy in various therapeutic areas. Oxadiazoles are known to interact effectively with different enzymes and receptors in biological systems through a variety of weak interactions. This interaction capability is crucial for their role in therapeutic applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Pharmacological Properties of Oxadiazole Moieties
The oxadiazole core is particularly valued in pharmacology for its broad spectrum of pharmacological properties. Notably, 1,3,4-oxadiazole-containing molecules have found a specific place in synthetic medicinal chemistry. These compounds are sought after for their applications across various domains, not limited to pharmaceuticals but also in materials science, such as polymers and luminescence materials. Their capacity for diverse pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects, underscores their significance in drug development (Rana et al., 2020).
Synthesis and Biological Applications
The synthesis and exploration of 1,3,4-oxadiazole derivatives for their medicinal applications have been a focus of research in recent years. Innovative methods for synthesizing these derivatives and examining their biological roles have highlighted their potential in treating a wide array of diseases. This has led to significant advancements in the development of new therapeutic agents (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
Besides their therapeutic applications, 1,3,4-oxadiazoles are noted for their potential in chemosensor development, especially for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them ideal candidates for developing sensitive and selective chemosensors. This application highlights the versatility of oxadiazole derivatives beyond pharmacology, extending into analytical chemistry (Sharma et al., 2022).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-28-19-10-8-17(9-11-19)21-23-22(29-24-21)18-5-4-14-25(15-18)30(26,27)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJVZSENCSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

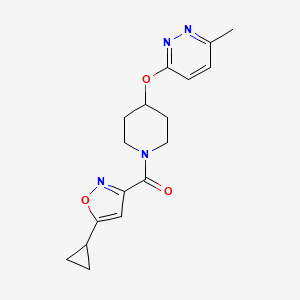

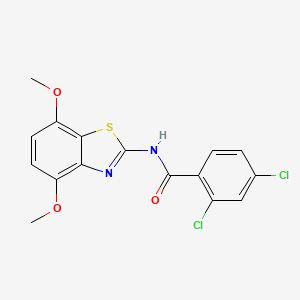
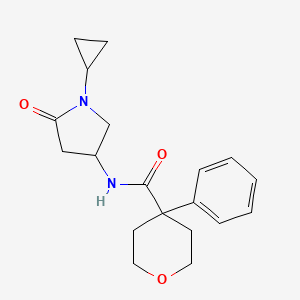

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)
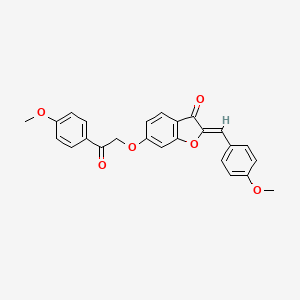

![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)
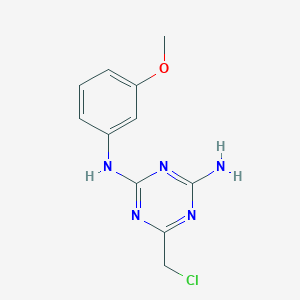
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
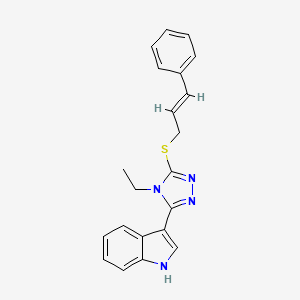
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)